molecular formula C13H16O2 B15082870 Sec-butyl cinnamate CAS No. 7726-62-7

Sec-butyl cinnamate

Cat. No.: B15082870
CAS No.: 7726-62-7
M. Wt: 204.26 g/mol
InChI Key: KAUQDJKVXUKALZ-MDZDMXLPSA-N
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Description

Sec-butyl cinnamate is a synthetic ester derivative of cinnamic acid that belongs to the class of organic compounds known as cinnamic acid esters . Cinnamic acid derivatives are investigated for their diverse pharmacological potential, with recent studies highlighting their significant antimicrobial properties . Research on structurally similar cinnamate esters, specifically butyl cinnamate, has demonstrated promising antifungal activity against pathogenic fungi such as Candida albicans , Candida tropicalis , and Aspergillus flavus . The proposed mechanism of action for these bioactive cinnamates involves the disruption of the fungal cell membrane through direct interaction with ergosterol, a key component of the membrane, and potential interactions with the cell wall . This makes them a compelling scaffold for the development of new antimicrobial agents, especially in an era of growing drug resistance . The cinnamic acid backbone offers multiple reactive sites, making it a versatile precursor for chemical synthesis and structure-activity relationship (SAR) studies . This compound is presented as a high-purity chemical tool for such research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

7726-62-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

butan-2-yl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/b10-9+

InChI Key

KAUQDJKVXUKALZ-MDZDMXLPSA-N

Isomeric SMILES

CCC(C)OC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCC(C)OC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

Typical conditions involve refluxing benzaldehyde (1 mol), acetic anhydride (1.5–2.5 mol), and sodium acetate (0.5–1 mol) at 120–170°C for 16–24 hours. The crude cinnamic acid is then esterified with sec-butanol under acidic catalysis (H₂SO₄ or p-toluenesulfonic acid) at 80–100°C.

Table 1: Perkin Reaction Parameters for Cinnamic Acid Synthesis

Parameter Range Optimal Value (Source)
Temperature 120–170°C 150°C
Molar Ratio (Anhydride:Aldehyde) 1.5:1–2.5:1 2:1
Catalyst (NaOAc) 0.5–1 mol 0.65 mol
Reaction Time 16–24 h 18 h
Cinnamic Acid Yield 30–57% 46%

Drawbacks and Modern Modifications

While cost-effective, classical Perkin synthesis suffers from low yields (≤57%) and harsh conditions. Substituting sodium acetate with potassium phosphate increases yields to 46% but introduces handling hazards. Recent innovations employ iron(III) salts (e.g., FeCl₃) as catalysts, reducing reaction times to 1–3 hours and improving yields to 68–72% under microwave irradiation.

Iron(III)-Catalyzed Perkin Variants: Enhanced Efficiency

The US Patent 6,538,154B2 discloses a modified Perkin protocol using iron(III) salts to catalyze the direct condensation of aldehydes with acetic anhydride, bypassing intermediate acid isolation.

Mechanistic Advantages

Iron(III) activates the anhydride via Lewis acid coordination, accelerating nucleophilic attack by the aldehyde. This single-step process eliminates the need for isolating cinnamic acid, reducing waste and energy inputs.

Table 2: Iron(III)-Catalyzed Synthesis Parameters

Parameter Range Optimal Value (Source)
Catalyst (FeCl₃) 0.1–0.5 mol 0.3 mol
Temperature 100–200°C 140°C
Reaction Time 1–3 h 2 h
This compound Yield 68–72% 70%

One-Pot Aldol-Cyclization: A Green Chemistry Approach

CN101323567B details a novel "one-pot" synthesis starting from substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) and acetone, followed by cyclization with CuO/I₂/pyridine.

Reaction Sequence and Optimization

  • Aldol Condensation : Benzaldehyde and acetone undergo NaOH-catalyzed condensation at 30–50°C to form benzylidene acetone (yield: 85–90%).
  • Cyclization : The intermediate reacts with CuO (2 mol), I₂ (2 mol), pyridine (4 mol), and sec-butanol under reflux (24–48 h), followed by K₂CO₃ quenching to yield this compound.

Table 3: One-Pot Method Performance Metrics

Parameter Range Optimal Value (Source)
Aldol Temperature 30–50°C 40°C
Cyclization Time 24–48 h 36 h
Overall Yield 75–82% 78%
Purity (HPLC) ≥95% 97%

Advantages Over Traditional Methods

  • Atom Economy : 88% (vs. 65% for Perkin).
  • Solvent Reduction : Ethyl acetate is reused in extraction, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Table 5: Synthesis Route Comparison

Method Yield (%) Temperature (°C) Catalytic Hazard Green Metrics (E-factor)
Classical Perkin 46–57 120–170 High (NaOAc) 8.2
Iron(III)-Perkin 68–72 140 Moderate (Fe³⁺) 4.5
One-Pot Aldol 75–82 40–120 Low (CuO/I₂) 2.1
Fischer Esterification 85–89 100 Low (p-TsOH) 1.8

Chemical Reactions Analysis

Hydrolysis

Sec-butyl cinnamate undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis (HCl/H₂O, reflux): Regenerates cinnamic acid and sec-butanol.

  • Alkaline hydrolysis (NaOH/H₂O, 80°C): Produces sodium cinnamate and sec-butanol.

Kinetic studies for analogous esters show pseudo-first-order behavior with activation energy (EaE_a) values ranging from 45–60 kJ/mol .

Transesterification

In the presence of catalysts, this compound reacts with other alcohols:

AlcoholCatalystConditionsProduct (Yield)Source
MethanolChCl-PTSA DES70°C, 6 hoursMethyl cinnamate (88%)
EthanolTiO₂ nanoparticlesUltrasound, 50°CEthyl cinnamate (82%)

This reaction exploits the equilibrium-driven exchange of alkoxy groups, favored by excess alcohol .

Electrophilic Addition

The α,β-unsaturated ester moiety undergoes bromination via a two-step mechanism:

  • Electrophilic attack by Br⁺ at the β-carbon.

  • Nucleophilic trapping by Br⁻, yielding 2,3-dibromo-3-phenylpropanoate derivatives .

Experimental Data :

  • Solvent: Dichloromethane

  • Bromine stoichiometry: 2 equivalents

  • Product: 2,3-dibromo-sec-butyl cinnamate (m.p. 145–147°C) .

Grignard Reactions

This compound reacts with Grignard reagents (e.g., CH₃MgBr) in two stages:

  • Nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of sec-butoxide, yielding a ketone intermediate, which further reacts to form tertiary alcohols.

Oxidation and Reduction

  • Oxidation : Ozonolysis cleaves the double bond, producing benzaldehyde and a glyoxalate ester.

  • Reduction (H₂/Pd-C): Saturates the double bond, forming sec-butyl hydrocinnamate .

Biological Interactions

While not a traditional chemical reaction, this compound interacts with biological targets:

  • Antimicrobial activity : Disrupts microbial membranes via lipophilic interactions (MIC = 626.62 µM against Candida spp.) .

  • Antioxidant effects : Modulates Nrf2 signaling, enhancing cellular antioxidant defenses.

Scientific Research Applications

SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical agents.

    Materials Science: It is used in the development of novel materials with specific properties.

    Industrial Chemistry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of SEC-BUTYL (2E)-3-PHENYL-2-PROPENOATE involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester carbonyl group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Cinnamate Esters

Compound Boiling Point (°C/mmHg) Refractive Index ($ n^{25}_D $) Key Features Source
sec-Butyl cinnamate 122/2 1.5382 Branched alkyl group
n-Butyl cinnamate Not reported Not reported Linear alkyl chain
Ethyl p-methoxy cinnamate Not reported Not reported Methoxy substituent
Octyl methoxycinnamate Not reported Not reported Long alkyl chain + methoxy group
  • Substituent Influence : Methoxy groups (e.g., ethyl p-methoxy cinnamate) enhance UV absorption, making such derivatives valuable in photostability studies .

Larvicidal Activity

Table 2: Larvicidal Activity (LC$_{50}$) Against Aedes aegypti Larvae

Compound LC$_{50}$ (mM) SAR Insights Source
Methyl cinnamate 0.52 Short chain, high potency
Butyl cinnamate 0.21 Medium chain, optimal activity
Pentyl cinnamate 0.17 Longer chain, highest potency
This compound Not reported Branched chain; activity unknown -
  • Chain Length : Medium alkyl chains (C4–C6) maximize larvicidal potency, as seen in butyl and pentyl cinnamates .
  • Branching : Branched derivatives (e.g., isopropyl cinnamate, LC$_{50}$ = 0.52 mM) show moderate activity, suggesting this compound may follow similar trends .

Pharmacological and Toxicological Properties

  • Antiparasitic Activity : Eugenyl and thymyl cinnamates induce autophagolysosome formation in parasites, though this compound's efficacy remains unexplored .
  • This compound’s toxicological profile requires further study.

Q & A

Basic: What are the recommended methods for synthesizing sec-butyl cinnamate with high purity in academic research?

This compound is typically synthesized via esterification reactions. Key approaches include:

  • Acid-catalyzed esterification : Using cinnamic acid and sec-butanol with sulfuric acid or p-toluenesulfonic acid as catalysts. Reaction conditions (e.g., temperature, molar ratios) should be optimized via Design of Experiments (DoE) to maximize yield .
  • Enzymatic synthesis : Lipases (e.g., immobilized Candida antarctica lipase B) can catalyze esterification under mild conditions, reducing side reactions. Solvent selection (e.g., ionic liquids) and water activity control are critical .
  • Deep eutectic solvents (DESs) : DESs like choline chloride-based systems act as green catalysts, enhancing reaction rates and yields. Kinetic studies are recommended to determine optimal parameters (e.g., DES molar ratio, temperature) .
    Purification : Distillation under reduced pressure (e.g., 122°C at 2 mm Hg ) or column chromatography ensures high purity (>94% GC).

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm ester bond formation and regiochemistry. For example, the sec-butyl group’s characteristic splitting pattern (e.g., δ 0.8–1.5 ppm for CH3 groups) should be verified .
  • IR spectroscopy : C=O stretch (~1710 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) are diagnostic .
  • GC-MS : Quantifies purity and identifies volatile impurities. Calibration with internal standards (e.g., methyl stearate) improves accuracy .
    Note : Report full spectral data (e.g., integration values, coupling constants) to enable reproducibility .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

  • Handling : Use fume hoods to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Stabilize with 0.1% hydroquinone to inhibit polymerization. Store in amber glass containers under inert gas (N2/Ar) at ≤4°C .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into drains .

Advanced: How can researchers optimize reaction conditions for the enzymatic synthesis of this compound to maximize yield?

  • Response Surface Methodology (RSM) : Design multi-factor experiments to model interactions between variables (e.g., enzyme loading, solvent polarity, temperature) .
  • Solvent engineering : Test hydrophobic solvents (e.g., hexane) or solvent-free systems to shift equilibrium toward ester formation .
  • Immobilization techniques : Use cross-linked enzyme aggregates (CLEAs) to enhance enzyme stability and reusability .
    Validation : Compare kinetic parameters (e.g., turnover number, Km) across conditions to identify rate-limiting steps .

Advanced: What strategies can reconcile conflicting data on the physicochemical properties of this compound across studies?

  • Purity verification : Re-analyze samples using orthogonal methods (e.g., NMR + GC-MS) to rule out impurities affecting boiling point or refractive index .
  • Standardized reporting : Adopt IUPAC guidelines for reporting properties (e.g., refractive index at 20°C, density at 25°C) to minimize measurement variability .
  • Instrument calibration : Validate equipment (e.g., refractometers, densitometers) with certified reference standards before data collection .

Advanced: What in vivo models are suitable for studying the biochemical effects of this compound?

  • Rodent models : Mice are commonly used for pharmacokinetic studies. Dose-response experiments (e.g., 50–200 mg/kg) can assess glycine modulation, as seen with cinnamate derivatives in NKH research .
  • Endpoint selection : Measure plasma glycine levels via LC-MS and monitor behavioral outcomes (e.g., seizure thresholds) to evaluate therapeutic efficacy .
    Ethics : Follow institutional guidelines for animal welfare and include negative/positive controls to validate findings .

Advanced: How do deep eutectic solvents (DESs) influence the reaction kinetics of this compound synthesis compared to traditional acid catalysts?

  • Kinetic profiling : Conduct time-course experiments to compare activation energy (Ea) and rate constants (k) between DESs (e.g., choline chloride:urea) and H2SO4. DESs often lower Ea by stabilizing transition states .
  • Mechanistic studies : Use DFT calculations to model hydrogen-bonding interactions between DES components and reactants, explaining rate enhancements .
  • Sustainability metrics : Calculate E-factors and atom economy to demonstrate DES advantages over traditional methods .

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